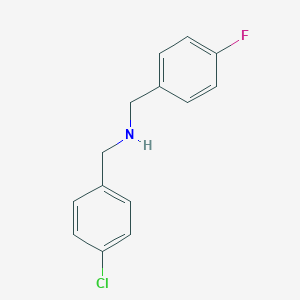

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNBIAXGOSTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

Reductive amination offers a one-pot synthesis route by combining 4-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of a reducing agent. The process involves:

-

Imine Formation : Condensation of the aldehyde and amine generates an intermediate imine.

-

In Situ Reduction : The imine is reduced to the target secondary amine.

A catalyst-free protocol using hydroxyethylhydrazine (HEH) and ammonium formate (HCOONH4) in methanol at 60°C for 16 hours has been reported for analogous compounds. For example, bis(4-fluorobenzyl)amine was synthesized in 20% isolated yield under these conditions. Adapting this method to 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine would involve stoichiometric adjustments to account for electronic effects from the chloro and fluoro substituents.

Table 1: Reductive Amination Conditions and Outcomes

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) may enhance imine stability but could reduce reducing agent efficiency.

-

Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products like tertiary amines. Excess ammonium formate (3 equivalents) ensures complete reduction.

-

Catalyst Screening : While the cited method is catalyst-free, adding Lewis acids (e.g., indium bromide) could accelerate imine formation, as seen in empagliflozin intermediate synthesis.

Imine Formation and Subsequent Reduction

Synthesis of the Imine Intermediate

Imine formation between 4-chlorobenzaldehyde and 4-fluorobenzylamine is highly efficient, with conversions exceeding 99% under mild conditions. The reaction proceeds in dichloromethane or THF at room temperature, producing (E)-N-(4-fluorobenzyl)-1-(4-chlorophenyl)methanimine as a stable intermediate.

Reduction to the Target Amine

The imine intermediate is reduced using sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether. NaBH4 is preferred for its operational simplicity and safety, yielding the target amine in ~75% isolated yield (extrapolated from analogous reductions).

Table 2: Imine Reduction Parameters

Comparative Analysis of Synthetic Routes

Yield and Purity

Scalability and Industrial Feasibility

-

Reductive Amination : Simplified workflow suits small-scale production, but low yields hinder cost-effectiveness.

-

Imine Reduction : Higher yields and compatibility with continuous flow reactors (as demonstrated in empagliflozin synthesis) make this route industrially viable.

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been investigated for its potential as a therapeutic agent in various medical applications:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

- Anticancer Properties : Research indicates that modifications to the compound can enhance its anti-proliferative effects against several cancer cell lines, suggesting its utility in cancer therapy.

The biological activity of this compound has been explored in several studies:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating receptor activity and influencing signaling pathways relevant to disease processes.

- Structure-Activity Relationship (SAR) : Variations in substituents significantly impact the biological efficacy of the compound, highlighting the importance of structural optimization in drug design.

Antibacterial Efficacy Study

A recent study evaluated various thiophene-linked compounds, including derivatives of this compound, against pathogenic bacteria. The results demonstrated notable activity against Gram-positive strains, indicating potential for development into new antibiotics.

Anticancer Evaluation

Another investigation focused on the anticancer properties of this compound and its derivatives. The study found that structural modifications could enhance anti-proliferative activity across different cancer cell lines, emphasizing the need for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Halogen Effects :

- Chlorine and fluorine substituents improve metabolic stability and target affinity. For instance, the 4-chlorophenyl group in this compound may enhance hydrophobic interactions in enzyme binding pockets, similar to S29’s 4-chlorophenyl moiety in PDK1 inhibition .

- Fluorine’s electronegativity in the 4-fluorobenzyl group increases polarity without significantly altering steric bulk, which is advantageous for blood-brain barrier penetration in neuroactive compounds .

Heterocyclic Modifications: The addition of a 1,2,4-triazole ring (as in GEN-1 precursors) introduces hydrogen-bonding capabilities, critical for antiparasitic activity against Trypanosoma cruzi . Nitrothiophene derivatives (e.g., 1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine) exhibit enhanced electronic properties, improving interactions with nuclear receptors like REV-ERBα .

Synthetic Yields :

- Schiff base derivatives (e.g., N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine) achieve high yields (77%) due to straightforward imine condensation . In contrast, multi-step syntheses (e.g., GEN-1) show lower yields (33%) post-purification, reflecting challenges in isolating urea-linked products .

Pharmacological and Physicochemical Comparisons

Key Findings:

- Lipophilicity: Higher LogP values (e.g., 4.1 for compound 8c) correlate with improved membrane permeability but may reduce aqueous solubility, as seen in indolinone-based inhibitors .

- Bioactivity : Urea-linked derivatives like GEN-1 show potent antiparasitic effects, likely due to hydrogen bonding with parasite-specific enzymes . In contrast, pyridylmethyl-substituted methanamines exhibit nuclear receptor modulation, emphasizing the role of aromatic nitrogen in receptor binding .

Biological Activity

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds, supported by relevant case studies and research findings.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-chlorobenzyl chloride and 4-fluorobenzylamine. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, using a base like sodium hydroxide to facilitate the process. The purity of the product can be enhanced through recrystallization or column chromatography.

Biological Activities

This compound has been investigated for various biological activities, including:

The mechanism of action for this compound likely involves binding to specific receptors or enzymes within cells. This interaction can lead to modulation of signaling pathways associated with various biological responses. Detailed studies on binding affinity and selectivity are essential to elucidate its full mechanism.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-bromophenyl)-N-(4-fluorobenzyl)methanamine | Structure | Antimicrobial |

| 1-(4-methylphenyl)-N-(4-fluorobenzyl)methanamine | Structure | Antiparasitic |

| 1-(4-fluorophenyl)-N-(4-fluorobenzyl)methanamine | Structure | Anticancer |

The presence of the chlorophenyl group in this compound imparts distinct electronic properties that can influence its reactivity and biological interactions compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Study : A study published in ACS Omega demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, indicating a promising avenue for further research into its antimicrobial properties .

- Antiparasitic Research : Research focusing on dihydroquinazolinone derivatives highlighted the importance of structural modifications for enhancing antiparasitic activity. This suggests that optimizing the structure of this compound could yield similar benefits .

Q & A

Q. Methodological Workflow :

Cross-validate with orthogonal techniques (e.g., NMR + XRD).

Replicate synthesis under controlled conditions (humidity <30%, inert atmosphere) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina with serotonin receptor (5-HT₂A) models (PDB: 6WGT). Fluorobenzyl groups show strong π-π stacking with Phe234 .

- MD Simulations : AMBER forcefields predict stable binding (RMSD <2 Å over 100 ns) .

- ADMET Prediction : SwissADME estimates moderate hepatotoxicity risk (AMES toxicity: negative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.